Ortho-Ethoxy vs. Para-Ethoxy Positional Isomerism: Structural Differentiation with Implications for Target Binding
The target compound bears the ethoxy group at the ortho (2-) position of the phenyl ring, whereas its closest positional isomer, 1-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 1797978-50-7), places the ethoxy group at the para (4-) position . In pyrimidinyl aryl urea kinase inhibitor scaffolds, the ortho-substitution pattern alters both the torsional angle between the urea NH and the aryl ring as well as the intramolecular hydrogen-bonding capability of the ethoxy oxygen with the adjacent urea NH proton [1]. These conformational effects are known to modulate ATP-binding site complementarity in FGFR and related kinase targets [1]. No head-to-head comparative biochemical data for these two isomers are publicly available; the differentiation is therefore currently limited to structural and conformational grounds.
| Evidence Dimension | Aryl substitution position (ethoxy group placement on phenyl ring) |
|---|---|
| Target Compound Data | 2-ethoxyphenyl (ortho-substituted); molecular formula C16H21N5O2; MW 315.37 |
| Comparator Or Baseline | 4-ethoxyphenyl (para-substituted); CAS 1797978-50-7; molecular formula C16H21N5O2; MW 315.37 |
| Quantified Difference | Positional isomerism; identical molecular formula and molecular weight, but distinct connectivity leading to different conformational and electronic properties. No quantitative bioactivity difference data publicly available. |
| Conditions | Structural comparison based on chemical identity data from Chemsrc |
Why This Matters
Positional isomerism can lead to order-of-magnitude differences in target binding affinity within kinase inhibitor chemotypes; procurement decisions must verify that the intended isomer matches the biological literature to avoid selecting an inactive or less active variant.
- [1] Bold G, Furet P, Guagnano V, assignors to Novartis AG. Pyrimidinyl aryl urea derivatives being FGF inhibitors. Patent WO-2007071752-A2. Priority date: 2005-12-21. Publication date: 2007-06-28. View Source
